molecular formula C10H13NO2 B2843000 2-(4-Aminophenyl)-2-methylpropanoic acid CAS No. 36402-24-1

2-(4-Aminophenyl)-2-methylpropanoic acid

Cat. No. B2843000
CAS RN: 36402-24-1
M. Wt: 179.219
InChI Key: NYMSWDCXXWVJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Aminophenyl)-2-methylpropanoic acid” is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . It is a light yellow to beige powder and is used as a building material for microparticles for analytical methods .


Synthesis Analysis

The synthesis of this compound involves a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids . A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .


Molecular Structure Analysis

The molecular structure of this compound was studied using Density Functional Theory . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can be used to synthesize unsymmetrical bis-azo dyes . It also reacts with o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid .


Physical And Chemical Properties Analysis

The compound is insoluble in water . It has a melting point range of 28 - 31 °C / 82.4 - 87.8 °F and a boiling point of 103 °C / 217.4 °F at 0.3 mmHg .

Scientific Research Applications

Cross-Coupling Reactions

Cross-coupling of remote meta-C–H bonds directed by a U-shaped template highlights the utility of related compounds in facilitating novel arylation and methylation techniques. This method employs a combination of a weakly coordinating template and mono-protected amino acid ligand for the efficient cross-coupling of C–H bonds with organoborons, showcasing its potential in synthetic chemistry to create complex molecules with high precision (L. Wan et al., 2013).

Molecular Machines Fuel

The kinetic study of the aminolysis of 2-cyano-2-phenylpropanoic anhydride by N-methylanilines, leading to the formation of 2-cyano-2-phenylpropanoic acid, underlines its application as a chemical fuel for acid-base driven molecular machines. This research provides insights into controlling the fuel supply rate to ensure the optimal operation of molecular machines, avoiding system overfeeding and fuel waste (Chiara Biagini et al., 2020).

Solid-Phase Peptide Synthesis

A study on peptidotriazoles on solid phase reported the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This method, compatible with solid-phase peptide synthesis, enables the integration of 1H-[1,2,3]-triazoles into peptide backbones or side chains, demonstrating the compound's utility in peptide modification and drug design (C. W. Tornøe et al., 2002).

Microbial Production of Polyphenols

A novel synthetic pathway for microbial production of polyphenols from cheap benzoic acids was developed, bypassing the conventional phenylpropanoid synthesis from aromatic amino acids. This alternative strategy demonstrates the potential for biosynthesizing valuable plant secondary metabolites, such as stilbenes and flavonoids, in microorganisms like Corynebacterium glutamicum, offering a sustainable method for producing pharmaceuticals and nutraceuticals independently from ammonia lyase activity (Nicolai Kallscheuer et al., 2017).

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment while handling this compound .

properties

IUPAC Name

2-(4-aminophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMSWDCXXWVJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.